N-(3-chloro-1H-pyrazol-4-yl)acetamide
Description
Historical Context of Pyrazole-Acetamide Compounds
The development of pyrazole-acetamide compounds traces its origins to the fundamental discoveries in heterocyclic chemistry that began in the late nineteenth century. The first synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who demonstrated the reaction of β-diketone compounds with hydrazine derivatives to produce two regioisomeric products. This pioneering work established the foundation for subsequent investigations into pyrazole chemistry and laid the groundwork for the eventual development of acetamide-substituted derivatives. Throughout the twentieth century, researchers systematically explored various synthetic approaches to pyrazole compounds, recognizing their potential as versatile intermediates in organic synthesis and their emerging importance in pharmaceutical applications.
The specific class of pyrazole-acetamide compounds gained prominence in the latter half of the twentieth century as medicinal chemists identified the unique properties conferred by the combination of pyrazole and acetamide functional groups. Early investigations revealed that these compounds exhibited diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural versatility of pyrazole-acetamide derivatives became apparent as researchers discovered that modifications to the pyrazole ring system, particularly through halogenation and other substitutions, could significantly alter the compounds' chemical and biological properties.
During the 1960s and 1970s, systematic studies of 1,3-diaryl-pyrazole-4-acetamides emerged as researchers sought to understand structure-activity relationships within this chemical class. These investigations demonstrated that pyrazole-4-acetamides possessed remarkable ability to influence glucose utilization in biological systems, leading to their recognition as potential therapeutic agents for metabolic disorders. The historical development of these compounds culminated in the identification of specific structural features that enhanced biological activity, including the strategic placement of halogen substituents on the pyrazole ring system.
Significance of N-(3-chloro-1H-pyrazol-4-yl)acetamide in Chemical Research
This compound occupies a position of considerable importance within contemporary chemical research due to its unique structural characteristics and synthetic accessibility. The compound's significance derives primarily from its role as a versatile intermediate in the synthesis of more complex heterocyclic systems and its potential applications in medicinal chemistry research. The presence of the chlorine substituent at the 3-position of the pyrazole ring introduces distinctive electronic effects that influence the compound's reactivity patterns and intermolecular interactions.
Recent investigations have demonstrated that this compound serves as an effective building block for the construction of novel pharmaceutical compounds, particularly those targeting specific enzymatic pathways. The compound's acetamide functionality provides opportunities for further derivatization through various chemical transformations, including nucleophilic substitution reactions and condensation processes. These synthetic possibilities have made the compound valuable in structure-activity relationship studies, where researchers systematically modify molecular components to optimize biological activity.
The research significance of this compound is further enhanced by its stability under standard laboratory conditions and its compatibility with a wide range of synthetic methodologies. The compound's crystalline nature and defined melting point characteristics facilitate its purification and characterization, making it an attractive target for both academic and industrial research applications. Contemporary studies have explored the compound's potential as a ligand in coordination chemistry, where its nitrogen-containing heterocyclic structure and acetamide functionality provide multiple coordination sites for metal centers.
Scope and Organization of Research
The current body of research surrounding this compound encompasses multiple disciplinary approaches, ranging from fundamental synthetic chemistry to applied pharmaceutical research. Contemporary investigations have focused primarily on elucidating the compound's synthetic pathways, characterizing its chemical properties, and exploring its potential applications in drug discovery programs. The research landscape is characterized by interdisciplinary collaboration between organic chemists, medicinal chemists, and pharmacologists, each contributing unique perspectives to understanding the compound's properties and applications.
Synthetic chemistry research has concentrated on developing efficient methodologies for the preparation of this compound and related derivatives. These studies have explored various synthetic routes, including direct acetylation of 3-chloro-1H-pyrazol-4-amine and alternative approaches involving cyclization reactions of appropriately substituted precursors. The optimization of synthetic conditions, including reaction temperatures, solvent systems, and catalyst selection, has been a primary focus of these investigations.
Structural characterization studies have employed advanced analytical techniques to define the compound's three-dimensional architecture and electronic properties. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into the compound's molecular structure and conformational preferences. These characterization efforts have been essential for establishing structure-property relationships and guiding the design of related compounds with enhanced properties.
The pharmaceutical research component has investigated the compound's potential as a scaffold for drug development, particularly in areas where pyrazole-acetamide derivatives have shown promising biological activity. These studies have examined the compound's interactions with various biological targets and evaluated its potential for further derivatization to enhance therapeutic properties. The research has been guided by established structure-activity relationships within the pyrazole-acetamide class and has sought to identify specific molecular modifications that could lead to improved biological profiles.
Properties
IUPAC Name |
N-(5-chloro-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-3(10)8-4-2-7-9-5(4)6/h2H,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDYONREPPJKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-1H-pyrazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a chlorine atom and an acetamide group. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 12.50 |
| Other Pyrazole Derivative | A549 | 26.00 |
| Another Derivative | NCI-H460 | 42.30 |
The data indicates that this compound has an IC50 value of 12.50 µM against the MCF7 cell line, suggesting moderate potency compared to other derivatives .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Research has shown that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
The compound's anti-inflammatory action is primarily attributed to its ability to inhibit COX-2, leading to reduced production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). In vitro assays demonstrated significant inhibition of COX activity, with subsequent in vivo studies confirming its efficacy in reducing carrageenan-induced paw edema in animal models .
Table 2: Inhibition of COX Enzymes by this compound
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 22.4 |
| COX-2 | 15.0 |
The selectivity for COX-2 over COX-1 indicates a favorable safety profile for therapeutic applications .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines, including MCF7 and A549. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively .
- Inflammation Model : In a carrageenan-induced inflammation model, pre-treatment with this compound significantly reduced swelling and inflammation markers compared to control groups .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
N-(3-chloro-1H-pyrazol-4-yl)acetamide and its derivatives have been investigated for their antitumor properties. Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole analogs showed potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer progression, with IC50 values comparable to established treatments like erlotinib .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives can significantly reduce inflammation, with some compounds displaying activities comparable to standard anti-inflammatory drugs like indomethacin . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Antimicrobial Activity
Research has revealed that this compound exhibits antimicrobial properties against various bacterial strains. The compound's efficacy as an antibacterial agent has been attributed to its ability to disrupt microbial cell function, making it a potential candidate for developing new antibiotics .
Agricultural Applications
Pesticidal Properties
this compound has shown promise as a pesticide. Its derivatives are being explored for their ability to act against pests while minimizing environmental impact. For example, compounds derived from this scaffold have been tested for their effectiveness against common agricultural pests, demonstrating significant insecticidal activity .
Herbicidal Activity
In addition to its pesticidal applications, research indicates that pyrazole derivatives can serve as effective herbicides. Studies have shown that these compounds inhibit the growth of various weed species, providing an alternative to traditional herbicides and supporting sustainable agricultural practices .
Material Science
Fluorescent Dyes
The unique chemical structure of this compound allows it to be utilized in the development of fluorescent dyes. These dyes are important in various applications including biological imaging and sensor technology. The fluorescence properties can be tuned by modifying the pyrazole core, leading to a range of applications in bioassays and diagnostics .
Data Summary Table
Case Studies
- Antitumor Efficacy Study : A series of pyrazole derivatives were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The study revealed several compounds with IC50 values below 0.1 µM, indicating strong potential as anticancer agents .
- Anti-inflammatory Mechanism Investigation : A novel pyrazole derivative was evaluated for its ability to inhibit COX enzymes in vitro and in vivo. Results showed a dose-dependent inhibition of COX activity, correlating with reduced inflammation markers in treated animals .
- Pesticidal Activity Assessment : Field trials were conducted using this compound-based formulations against aphid populations in crops. The results indicated over 80% mortality rate within 48 hours post-treatment, showcasing its effectiveness as a pesticide .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
Table 1: Key Structural Variations and Physical Properties of Selected Analogues
Key Observations :
- Substituent Position: The position of the chloro group (e.g., pyrazole C3 vs. phenyl C3) significantly impacts electronic effects and molecular interactions. For instance, electron-withdrawing groups like cyano () enhance stability and reactivity in agrochemical intermediates .
- Aromatic vs. Heterocyclic Rings : Pyrazole rings (as in the target compound) offer hydrogen-bonding sites (N–H), whereas phenyl rings () rely on hydroxyl or chloro groups for intermolecular interactions.
- Functional Group Diversity : Carboxamide derivatives () exhibit higher melting points (~170°C) compared to simpler acetamides, likely due to stronger hydrogen bonding and molecular packing .
Challenges and Opportunities
- Synthetic Complexity : Carboxamide derivatives () require multi-step protocols and purification by preparative TLC, limiting scalability .
- Toxicity Concerns : Dichlorophenyl groups () may pose environmental risks, necessitating greener synthetic routes .
- Unmet Potential: The target compound’s lack of reported biological data highlights opportunities for structure-activity relationship (SAR) studies.
Preparation Methods
Halogenation of 4-Nitropyrazole
A key step involves halogenating 4-nitropyrazole to form 3-chloro-4-nitropyrazole, which is then reduced to the corresponding 3-chloro-4-aminopyrazole. This process is described in detail in patent US10233155B2:
-
- Use of concentrated hydrochloric acid (HCl) in the range of about 31% to 38% (approximately 10 M to 12.4 M).
- The reaction selectively introduces chlorine at the 3-position of 4-nitropyrazole.
- Optimal HCl concentration is around 37% (12 M) for best selectivity.
-
- Catalytic hydrogenation over palladium on alumina (Pd/Al2O3) or palladium on carbon (Pd/C).
- Hydrogen pressure of about 3–3.5 atm (300–350 kPa).
- Reaction temperature typically ambient to mild heating.
- Solvent: ethanol mixed with HCl.
- Example: 4-nitropyrazole (3.0 g, 0.027 mol) in ethanol (50 mL) and 5 M HCl (12 mL) hydrogenated over 5% Pd/Al2O3 catalyst for 2 hours.
- Yield of 3-chloro-1H-pyrazol-4-amine hydrochloride approximately 68% after purification by column chromatography.
| Step | Conditions | Reagents/Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | 31-38% HCl, room temp | 4-nitropyrazole, HCl | High | Selective 3-chloro substitution |
| Reduction | H2 gas, 3-3.5 atm, ethanol solvent | Pd/Al2O3 or Pd/C catalyst | ~68 | Hydrogenation to 3-chloro-4-aminopyrazole |
Alternative Halogenation Routes
Other methods involve halogenation of pyrazole derivatives under controlled acidic conditions, but the above method is favored for its selectivity and yield.
Acylation to Form N-(3-chloro-1H-pyrazol-4-yl)acetamide
After obtaining 3-chloro-1H-pyrazol-4-amine, acylation with acetylating agents yields the target acetamide:
- Acylation Agents: Acetic anhydride or acetyl chloride.
- Conditions: Typically conducted in an inert solvent such as dichloromethane or acetonitrile, with a base (e.g., sodium bicarbonate) to neutralize released acid.
- Temperature: Room temperature to mild heating (25–70 °C).
- Reaction Time: Several hours, often monitored by TLC or HPLC.
This step is straightforward and yields the acetamide in high purity.
Alkylation and Functionalization Variations
In some synthetic schemes (e.g., US9896430B2), the pyrazole nitrogen is alkylated before or after acylation, using alkyl halides (e.g., ethyl bromide) in the presence of strong bases such as sodium hydride or sodium tert-butoxide in polar aprotic solvents like tetrahydrofuran (THF). Additives such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction.
These alkylation steps are relevant for derivatives but can be adapted for preparing this compound analogs.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Parameters | Outcome/Product |
|---|---|---|---|---|
| 1 | Halogenation | 4-nitropyrazole + 31–38% HCl | Room temp, selective 3-chloro substitution | 3-chloro-4-nitropyrazole |
| 2 | Catalytic Reduction | Pd/Al2O3 catalyst, H2 gas, ethanol + HCl, 3-3.5 atm, 2 h | Mild temp, hydrogenation | 3-chloro-1H-pyrazol-4-amine hydrochloride |
| 3 | Acylation | Acetic anhydride or acetyl chloride, base, solvent | Room temp to 70 °C, several hours | This compound |
| 4 | Optional Alkylation | Alkyl halide, NaH or NaOt-Bu, THF, KI or TBAI additive | 20–70 °C, 24 h, sealed reactor | N-alkylated pyrazole derivatives |
Research Findings and Notes
- The halogenation step is critical for regioselectivity; higher HCl concentrations favor chlorination at the 3-position of 4-nitropyrazole.
- Palladium catalysts on alumina support show better selectivity than platinum catalysts for the reduction step.
- Use of polar aprotic solvents and strong bases facilitates alkylation reactions on the pyrazole nitrogen.
- The overall synthetic route is efficient, scalable, and yields the target compound in moderate to high yield with good purity.
- Avoidance of harsh conditions preserves the integrity of the pyrazole ring and minimizes side reactions.
Q & A
Q. What are the standard synthetic protocols for N-(3-chloro-1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves reacting a pyrazole derivative (e.g., 3-chloro-1H-pyrazol-4-amine) with chloroacetyl chloride in the presence of a base such as triethylamine. Key parameters include:
- Solvent choice : Dichloromethane or ethyl acetate is commonly used to dissolve reactants while minimizing side reactions .
- Temperature control : Reactions are often conducted at 0–5°C initially to prevent exothermic decomposition, followed by gradual warming to room temperature .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water is employed to isolate high-purity product .
Optimization strategies : Use kinetic vs. thermodynamic control by adjusting reaction time and temperature. For example, prolonged stirring at low temperatures may reduce byproducts like N-acylated impurities .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
Routine characterization involves:
- NMR spectroscopy : and NMR identify substituent positions on the pyrazole ring and confirm acetamide linkage (e.g., carbonyl resonance at ~168–170 ppm) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3200–3350 cm) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments consistent with chloro-pyrazole cleavage .
Critical note : X-ray crystallography (if crystals are obtainable) resolves conformational details, such as planarity of the amide group and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bioactivity for this compound derivatives?
Structural variations (e.g., substituent positioning, hydrogen-bonding networks) significantly impact bioactivity. For example:
- Hydrogen-bonding patterns : Etter’s graph-set analysis (e.g., R(10) dimers in related acetamides) can correlate supramolecular packing with solubility and membrane permeability .
- Chirality and polarity : Flack parameter analysis () identifies enantiomorph-polarity in crystals, which may explain divergent receptor-binding affinities in chiral analogs .
Methodology : Compare crystal structures (e.g., CCDC entries) of active vs. inactive derivatives to identify critical intermolecular interactions or steric clashes affecting biological pathways .
Q. What strategies address contradictory results in the compound’s enzyme inhibition assays?
Contradictions often arise from assay conditions or structural flexibility. Approaches include:
- Docking studies : Use software like AutoDock to model interactions with enzyme active sites. For example, the chloro-substituent’s orientation may hinder or enhance binding to hydrophobic pockets .
- Dynamic simulations : Molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assess conformational stability of the acetamide moiety in aqueous vs. lipid environments .
- SAR analysis : Systematically modify substituents (e.g., replacing Cl with F or methyl groups) and test inhibition IC values to identify pharmacophoric requirements .
Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For instance, reducing logP from >3 to ~2 may enhance solubility .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ for the chloro group) with bioactivity. A negative σ value may indicate electron-withdrawing groups enhance stability in oxidative environments .
- Fragment-based design : Replace the pyrazole ring with bioisosteres (e.g., triazoles) while retaining key hydrogen-bond acceptors, as seen in structurally related antimalarial compounds .
Q. What experimental and theoretical methods validate hydrogen-bonding interactions in this compound crystals?
- X-ray crystallography : Resolve intermolecular contacts (e.g., N–H⋯O=C distances of ~2.8–3.0 Å) and quantify dimerization energies .
- Hirshfeld surface analysis : Visualize contact ratios (e.g., %H-bond contributions) using CrystalExplorer to compare packing efficiencies across polymorphs .
- DFT calculations : Compute interaction energies (e.g., at B3LYP/6-311++G(d,p) level) for hydrogen-bonded dimers to assess thermodynamic stability vs. solution-state behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
